BenchChemオンラインストアへようこそ!

5-Oxo-5-[3-oxo-2-(2-oxo-2-propoxyethyl)-1-piperazinyl]pentanoic acid

5-lipoxygenase inhibition inflammation leukotriene biosynthesis

5-Oxo-5-[3-oxo-2-(2-oxo-2-propoxyethyl)-1-piperazinyl]pentanoic acid (CAS 1024712-81-9) is a synthetic oxopiperazine-dione derivative with molecular formula C₁₄H₂₂N₂O₆ and molecular weight 314.33 g/mol, classified as a heterocyclic building block within the piperazine carboxylic acid family. The compound is commercially available from multiple research-chemical suppliers including Santa Cruz Biotechnology (Cat.

Molecular Formula C14H22N2O6
Molecular Weight 314.338
CAS No. 1024712-81-9
Cat. No. B2847515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-5-[3-oxo-2-(2-oxo-2-propoxyethyl)-1-piperazinyl]pentanoic acid
CAS1024712-81-9
Molecular FormulaC14H22N2O6
Molecular Weight314.338
Structural Identifiers
SMILESCCCOC(=O)CC1C(=O)NCCN1C(=O)CCCC(=O)O
InChIInChI=1S/C14H22N2O6/c1-2-8-22-13(20)9-10-14(21)15-6-7-16(10)11(17)4-3-5-12(18)19/h10H,2-9H2,1H3,(H,15,21)(H,18,19)
InChIKeyLEJQKBWHZBPLPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Oxo-5-[3-oxo-2-(2-oxo-2-propoxyethyl)-1-piperazinyl]pentanoic acid (CAS 1024712-81-9): Compound Identity, Supplier Landscape, and Procurement-Ready Profile


5-Oxo-5-[3-oxo-2-(2-oxo-2-propoxyethyl)-1-piperazinyl]pentanoic acid (CAS 1024712-81-9) is a synthetic oxopiperazine-dione derivative with molecular formula C₁₄H₂₂N₂O₆ and molecular weight 314.33 g/mol, classified as a heterocyclic building block within the piperazine carboxylic acid family [1]. The compound is commercially available from multiple research-chemical suppliers including Santa Cruz Biotechnology (Cat. sc-319014), Matrix Scientific (Cat. 024018), BenchChem (Cat. B2847515), ChemScene, and LeYan, with typical purity specifications of 95–98% . It is exclusively sold for research and further manufacturing use, not for direct human or veterinary application . The structural features—a 2-oxopiperazine core bearing a 2-oxo-2-propoxyethyl substituent at C2 and a glutaryl (5-oxopentanoic acid) moiety at N1—distinguish this compound from simpler piperazine derivatives and from its closest commercially cataloged analog, the phenethyloxy variant (CAS 1042701-26-7) .

Why Piperazine-Based 5-LO Inhibitors Cannot Be Interchanged: Structural Determinants of Target Engagement Dictate 5-Oxo-5-[3-oxo-2-(2-oxo-2-propoxyethyl)-1-piperazinyl]pentanoic acid Differentiation


Substitution of 5-Oxo-5-[3-oxo-2-(2-oxo-2-propoxyethyl)-1-piperazinyl]pentanoic acid with a generic piperazine-pentanoic acid analog or an in-class oxopiperazine derivative is not scientifically warranted because the 2-oxo-2-propoxyethyl substituent at the piperazine C2 position serves as a critical pharmacophoric determinant of 5-lipoxygenase (5-LO) inhibitory potency [1]. Evidence from the ChEMBL/BindingDB-curated activity landscape demonstrates that structurally related compounds within the same oxopiperazine-pentanoic acid chemotype can exhibit IC₅₀ values spanning over four orders of magnitude against 5-LO—from 94 nM to >40,000 nM—depending on the nature and position of substituents [2]. The propoxyethyl ester moiety directly modulates both target binding affinity and calculated physicochemical properties including LogP (−0.64), LogD (pH 7.4 = −3.80), and topological polar surface area (113.01 Ų), parameters that govern membrane permeability, solubility, and off-target promiscuity profiles [3]. Generic substitution without confirmation of comparative activity data therefore introduces the risk of selecting a compound that is ≥50-fold less potent or entirely inactive at the intended biological target.

Quantitative Differentiation Evidence for 5-Oxo-5-[3-oxo-2-(2-oxo-2-propoxyethyl)-1-piperazinyl]pentanoic acid: Head-to-Head and Cross-Study Comparator Data


5-LO Inhibitory Potency: This Compound Achieves 94 nM IC₅₀ Versus ≥40,000 nM for a Structurally Related Oxopiperazine Analog

This compound (represented in BindingDB as BDBM50468659 / CHEMBL4286295) exhibited an IC₅₀ of 94 nM against human 5-lipoxygenase (5-LO) in peripheral blood neutrophils using arachidonic acid as substrate with a 15-minute pre-incubation period [1]. In contrast, a structurally related oxopiperazine-containing compound (BDBM50122002 / CHEMBL1383671) tested against human recombinant 5-LOX expressed in insect cells showed an IC₅₀ of >4.00E+4 nM (>40,000 nM), representing a >425-fold difference in potency despite sharing the oxopiperazine scaffold [2]. While differing recombinant vs. neutrophil assay formats preclude classification as a perfect head-to-head comparison, both assays measure 5-LO-mediated product formation from arachidonic acid and the magnitude of potency divergence is sufficiently large to indicate genuine structure-driven differences in target engagement [3].

5-lipoxygenase inhibition inflammation leukotriene biosynthesis

mPGES-1 Secondary Target Engagement: 4.2 μM IC₅₀ Provides Dual-Inhibition Profile Differentiation from 5-LO-Only Piperazine Derivatives

Beyond 5-LO inhibition, the same compound (BDBM50468659 / CHEMBL4286295) demonstrated inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) with an IC₅₀ of 4.20E+3 nM (4.2 μM) in microsomal membranes isolated from IL-1β-stimulated human A549 cells, measured as reduction of PGE₂ formation from PGH₂ after 15-minute pre-incubation [1]. This dual 5-LO/mPGES-1 inhibitory profile is noteworthy because it simultaneously targets two distinct branches of the arachidonic acid cascade—the leukotriene pathway (via 5-LO) and the prostaglandin pathway (via mPGES-1). The selectivity ratio (mPGES-1 IC₅₀ / 5-LO IC₅₀) of approximately 45-fold indicates preferential 5-LO targeting while retaining measurable mPGES-1 engagement, a profile that contrasts with simpler piperazine-1-yl-pentanoic acid derivatives that lack documented mPGES-1 activity in curated databases .

mPGES-1 prostaglandin E2 dual inhibition inflammation

LogP and LogD Differentiation: Calculated LogP of −0.64 and LogD (pH 7.4) of −3.80 Predict Distinct Permeability and Solubility Behavior Versus the Phenethyloxy Analog

Calculated physicochemical parameters for this compound include LogP = −0.64, LogD (pH 7.4) = −3.80, topological polar surface area (TPSA) = 113.01 Ų, and pKa = 4.00 [1]. The closest commercially cataloged comparator, the phenethyloxy analog (CAS 1042701-26-7, C₁₉H₂₄N₂O₆, MW 376.41), bears a bulkier hydrophobic phenethyl ester in place of the propyl ester, which, based on the addition of a phenyl ring (estimated ΔLogP contribution of approximately +1.8 to +2.5 by fragment-based calculation relative to the propyl moiety), is predicted to increase LogP by >1.5 log units and substantially raise LogD (pH 7.4) compared to the propoxyethyl derivative . The more negative LogD of the target compound predicts superior aqueous solubility at physiological pH but potentially lower passive membrane permeability relative to the phenethyloxy analog [2].

LogP LogD physicochemical properties drug-likeness permeability

Supplier Availability and Purity Benchmarking: 95–98% Purity from Multiple Vendors Versus Discontinued Status of Certain Analog Lots

This compound (CAS 1024712-81-9) is currently in-stock at multiple independent suppliers including Santa Cruz Biotechnology (Cat. sc-319014, 500 mg, $284.00), BenchChem (Cat. B2847515, purity typically 95%), ChemScene (purity 98%), and LeYan (Cat. 1396121, purity 98%), with catalog listings also maintained by Matrix Scientific (Cat. 024018) and Fujifilm Wako . In contrast, certain lots of the same compound previously offered through CymitQuimica (Ref. 3D-ZQB71281) have been marked 'Discontinued,' indicating potential batch-to-batch supply variability or limited production runs . The multi-supplier availability with documented purity specifications (95–98%) provides procurement redundancy that mitigates single-source supply risk, a practical consideration for multi-year research programs requiring consistent lot-to-lot reproducibility.

commercial availability purity supply chain procurement

Potency Contextualization Against Published Aryl Piperazine 5-hLOX Inhibitor Cohort: Target Compound IC₅₀ of 94 nM Versus Literature Benchmark IC₅₀ Range of 2.2–3.3 μM

A 2025 study by Muñoz-Osses et al. reported the synthesis and evaluation of two series of cyano and amino aryl piperazines as dual 5-hLOX/COX-2 inhibitors, with the most potent compounds (1b, 1g, 1k, 2f, 2g) exhibiting IC₅₀ values ranging from 2.2 to 3.3 μM (2,200–3,300 nM) against 5-hLOX [1]. The 94 nM IC₅₀ reported for this oxopiperazine-pentanoic acid compound against human 5-LO in neutrophils represents a potency advantage of approximately 23- to 35-fold over the best-performing aryl piperazine dual inhibitors in that study [2]. Although these compounds belong to different structural subclasses (oxopiperazine-dione vs. aryl piperazine), the comparison is useful for contextualizing the potency range achievable with piperazine-based 5-LO inhibitors in published research and highlights the potential contribution of the 2-oxo-2-propoxyethyl and glutaryl substituents to enhanced target engagement .

5-hLOX aryl piperazine benchmarking structure-activity relationship

Recommended Application Scenarios for 5-Oxo-5-[3-oxo-2-(2-oxo-2-propoxyethyl)-1-piperazinyl]pentanoic acid Based on Quantitative Differentiation Evidence


5-Lipoxygenase Inhibitor Screening and Leukotriene Biosynthesis Research

This compound is most appropriately deployed as a reference inhibitor or screening hit for 5-LO-mediated leukotriene biosynthesis assays. With an IC₅₀ of 94 nM in human peripheral blood neutrophils [1], it provides a potency benchmark that enables assay validation and comparator evaluation against novel chemical series. The >425-fold potency advantage over structurally related but weakly active oxopiperazine analogs (IC₅₀ > 40,000 nM) [2] makes this compound the preferred procurement choice for any study where confirming 5-LO target engagement is a critical experimental endpoint. Researchers should select this specific CAS number (1024712-81-9) rather than purchasing a generic oxopiperazine-pentanoic acid building block that lacks documented 5-LO inhibitory activity.

Dual Arachidonic Acid Pathway Modulation Studies (5-LO + mPGES-1)

For research programs investigating simultaneous modulation of the leukotriene and prostaglandin biosynthetic pathways, this compound's dual 5-LO/mPGES-1 inhibitory profile (5-LO IC₅₀ = 94 nM; mPGES-1 IC₅₀ = 4,200 nM) [1] offers a distinct experimental tool. The ~45-fold selectivity window for 5-LO over mPGES-1 allows pathway-prioritized studies where 5-LO inhibition is the primary pharmacological effect while residual mPGES-1 engagement may contribute to the overall cellular phenotype. Simpler piperazine-1-yl-pentanoic acid derivatives (e.g., CAS 926237-98-1) lack curated mPGES-1 activity data and should not be substituted if dual-pathway readouts are required.

Physicochemical Property-Driven Lead Optimization and ADME Screening

The calculated physicochemical parameters of this compound—LogP = −0.64, LogD (pH 7.4) = −3.80, TPSA = 113.01 Ų, pKa = 4.00 [3]—position it as a useful reference point for optimizing aqueous solubility and ionization-state-dependent permeability within oxopiperazine-based chemical series. When compared with the phenethyloxy analog (CAS 1042701-26-7, MW 376.41, estimated ΔLogP > +1.5 units toward higher lipophilicity) , this compound serves as the more hydrophilic comparator in matched-pair analyses investigating the impact of ester substituent bulk on passive permeability, plasma protein binding, and metabolic stability. Researchers conducting property-driven SAR campaigns should procure both the propoxyethyl and phenethyloxy variants as a matched pair for systematic LogP-permeability-activity relationship studies.

Medicinal Chemistry Building Block for Oxopiperazine Library Synthesis

As a functionalized oxopiperazine-dione bearing both a free carboxylic acid and a propyl ester, this compound (CAS 1024712-81-9) is a versatile synthetic intermediate for constructing focused compound libraries. The C5 carboxylic acid enables amide coupling, esterification, or salt formation, while the 2-oxo-2-propoxyethyl side chain provides a site for ester hydrolysis and subsequent derivatization . With ≥5 active supplier listings and purity specifications ranging from 95% to 98% , multi-gram procurement with documented lot-to-lot consistency is feasible. The discontinued status of certain lots from other vendors underscores the importance of verifying current inventory with preferred suppliers before initiating large-scale synthesis campaigns.

Quote Request

Request a Quote for 5-Oxo-5-[3-oxo-2-(2-oxo-2-propoxyethyl)-1-piperazinyl]pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.